![molecular formula C16H22N2O3S B5741913 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH by PSB-603 leads to an increase in endocannabinoid levels, which has been shown to have a range of effects on the central nervous system and other physiological processes.
Mechanism of Action
The mechanism of action of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce a range of effects on the central nervous system and other physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine are primarily related to its effects on the endocannabinoid system. These effects include the modulation of pain, anxiety, inflammation, and other processes. 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine has also been shown to have effects on cancer cells, suggesting potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine in lab experiments include its high potency and selectivity for FAAH, as well as its ability to increase endocannabinoid levels. However, the limitations of using 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine include its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine include the development of more potent and selective FAAH inhibitors, as well as the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to better understand the mechanisms underlying its effects on the endocannabinoid system and other physiological processes.
Synthesis Methods
The synthesis of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine involves a multi-step process that begins with the reaction of 3-aminobenzenesulfonamide with piperidine-4-carboxylic acid. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the desired product, 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
The primary application of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine in scientific research is the study of the endocannabinoid system and its role in various physiological processes. The inhibition of FAAH by 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine has been shown to have effects on pain, anxiety, and inflammation, among other processes. It has also been studied for its potential as a treatment for various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
piperidin-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-9-2-1-3-10-17)14-7-6-8-15(13-14)22(20,21)18-11-4-5-12-18/h6-8,13H,1-5,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXRNRRIFZMIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.